Cas no 263844-80-0 (Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) structure
263844-80-0 structure
Product Name:Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)
CAS No:263844-80-0
MF:C33H52O5
MW:528.762990951538
CID:238983
PubChem ID:71307350
Update Time:2025-10-30

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)
    • 3-Acetoxy-27-hydroxy-20(29)-lupe
    • 3-ACETOXY-27-HYDROXY-20(29)-LUPEN-28-OIC ACID METHYL ESTER
    • (3alpha)-3-(Acetyloxy)-27-hydroxy-Lup-20(29)-en-28-oic acid methyl ester
    • [ "" ]
    • 263844-80-0
    • methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
    • 3-Acetoxy-27-hydroxy-20(29)-lupen
    • AKOS022184863
    • CID 71307350
    • FS-9682
    • AKOS040761081
    • HY-N8677
    • Antiproliferative agent-28
    • Lup-20(29)-en-28-oic acid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3alpha)- (9CI)
    • CS-0148898
    • methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
    • Inchi: 1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1
    • InChI Key: XQEGNJRCYISSOX-DBWROOMJSA-N
    • SMILES: OC[C@@]12CC[C@@]3(C(=O)OC)CC[C@@H](C(=C)C)[C@@H]3[C@H]1CC[C@@H]1[C@@]3(C)CCC(C(C)(C)[C@@H]3CC[C@@]21C)OC(C)=O

Computed Properties

  • Exact Mass: 528.38100
  • Monoisotopic Mass: 528.38147475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 6
  • Complexity: 1000
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 568.7±25.0 °C at 760 mmHg
  • Flash Point: 168.6±16.7 °C
  • PSA: 72.83000
  • LogP: 6.72110
  • Vapor Pressure: 0.0±3.5 mmHg at 25°C

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) Security Information

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A99330-5mg
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester
263844-80-0
5mg
¥4418.0 2021-09-10
TargetMol Chemicals
TN2915-5 mg
3-Acetoxy-27-hydroxy-20(29)-lupen
263844-80-0 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN2915-1 mL * 10 mM (in DMSO)
3-Acetoxy-27-hydroxy-20(29)-lupen
263844-80-0 98%
1 mL * 10 mM (in DMSO)
¥ 5,650 2023-07-11
A2B Chem LLC
AB30663-5mg
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester
263844-80-0 ≥98%
5mg
$1083.00 2024-04-20
TargetMol Chemicals
TN2915-5mg
3-Acetoxy-27-hydroxy-20(29)-lupen
263844-80-0
5mg
¥ 3710 2024-07-20
TargetMol Chemicals
TN2915-1 ml * 10 mm
3-Acetoxy-27-hydroxy-20(29)-lupen
263844-80-0
1 ml * 10 mm
¥ 5650 2024-07-20

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) Related Literature

Additional information on Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI): A Comprehensive Overview

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) (CAS No. 263844-80-0) is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of triterpenoids, which are naturally occurring compounds with a wide range of biological activities. The structure of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is characterized by a lupane skeleton with specific functional groups that contribute to its unique properties and potential applications.

The chemical structure of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) includes a carboxylic acid group at the C-28 position, an acetyloxy group at the C-3 position, and a hydroxyl group at the C-27 position. The presence of these functional groups imparts specific reactivity and solubility characteristics to the molecule. The methyl ester at the C-28 position further influences its chemical behavior and biological activity.

Recent research has highlighted the potential therapeutic applications of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI). Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest that this compound could be a promising candidate for the development of new anti-cancer drugs.

In addition to its anti-cancer properties, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease are major health concerns worldwide. Research has shown that this compound can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response. For example, a study in the Inflammation Research journal reported that Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The mechanism of action of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is multifaceted. It has been shown to interact with various cellular targets and signaling pathways. One key mechanism involves the modulation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer. By inhibiting NF-κB activation, this compound can reduce the expression of genes involved in these processes.

Beyond its therapeutic potential, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is also of interest in chemical synthesis and natural product chemistry. The complexity of its structure makes it a valuable target for synthetic chemists aiming to develop new methods for the synthesis of complex natural products. Recent advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which could facilitate further research and potential commercial applications.

The biological activity of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is not limited to its direct effects on cells and tissues. It also has potential applications in drug delivery systems. For example, researchers have explored the use of this compound as a carrier molecule for targeted drug delivery. By conjugating it with other therapeutic agents or nanoparticles, it can enhance the bioavailability and specificity of these treatments.

In conclusion, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is a multifunctional compound with significant potential in various fields of research and application. Its unique chemical structure and biological activities make it an important subject for further investigation. Ongoing research aims to elucidate its mechanisms of action and optimize its use in therapeutic settings. As new findings continue to emerge, this compound is likely to play an increasingly important role in the development of novel treatments for inflammatory diseases and cancer.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd